molecular formula C8H12O3 B2452665 Endo-8-oxabicyclo[3.2.1]octane-3-carboxylic acid CAS No. 2007931-04-4

Endo-8-oxabicyclo[3.2.1]octane-3-carboxylic acid

Cat. No.: B2452665
CAS No.: 2007931-04-4
M. Wt: 156.181
InChI Key: PQTLQJVGJFXEET-KVSKUHBBSA-N
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Description

Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound with the molecular formula C₁₀H₁₇NO₃. It is known for its unique structure, which includes an oxabicyclo[3.2.1]octane ring system.

Scientific Research Applications

Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate has several scientific research applications, including:

Safety and Hazards

Ethyl 3-amino-8-oxabicyclo3.2.1octane-3-carboxylate is intended for research use only and should be used under the supervision of a technically qualified individual .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they typically involve controlled temperatures and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .

Mechanism of Action

The mechanism of action of Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites and receptor binding pockets, modulating their activity. This interaction can lead to changes in cellular signaling pathways, enzyme inhibition or activation, and other biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate include:

Uniqueness

Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate is unique due to its specific functional groups and stereochemistry, which confer distinct reactivity and biological activity.

Properties

IUPAC Name

(1R,5S)-8-oxabicyclo[3.2.1]octane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-8(10)5-3-6-1-2-7(4-5)11-6/h5-7H,1-4H2,(H,9,10)/t5?,6-,7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTLQJVGJFXEET-DGUCWDHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007931-04-4
Record name rac-(1R,3S,5S)-8-oxabicyclo[3.2.1]octane-3-carboxylic acid
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